molecular formula C21H19N3O4 B2819932 N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251580-92-3

N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B2819932
CAS No.: 1251580-92-3
M. Wt: 377.4
InChI Key: NIFFNMHBCQTNJY-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide (CAS 1251580-92-3) is a synthetic small molecule with a molecular formula of C21H19N3O4 and a molecular weight of 377.39 g/mol . This compound features a complex structure that incorporates a 1,3-benzodioxole ring system, also known as a methylenedioxyphenyl group, linked via an acetamide bridge to a tetrahydrobenzo[b][1,6]naphthyridin-10-one core . The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, often associated with the ability to modulate biological activity, which suggests this compound may be a valuable intermediate or pharmacological probe in drug discovery research . The tetrahydrobenzonaphthyridine core is a fused, multi-cyclic structure that presents a rigid scaffold, making it of significant interest for exploring protein-ligand interactions, particularly in the context of neurological disorders and oncology. Researchers can utilize this compound in high-throughput screening assays, target validation studies, and as a building block in the synthesis of more complex chemical entities. Available in milligram to gram quantities, this product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage guidelines.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(22-13-5-6-18-19(9-13)28-12-27-18)11-24-8-7-17-15(10-24)21(26)14-3-1-2-4-16(14)23-17/h1-6,9H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFFNMHBCQTNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Synthesis of the Tetrahydrobenzo[b][1,6]naphthyridine Core: This can be achieved through a series of condensation reactions starting from appropriate naphthyridine precursors.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the tetrahydrobenzo[b][1,6]naphthyridine intermediate using acylation reactions, typically under basic conditions with reagents like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydrobenzo[b][1,6]naphthyridine core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of biological processes.

    Chemical Biology: Researchers use it to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the tetrahydrobenzo[b][1,6]naphthyridine core can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

  • Morpholine-Substituted Analogs: describes N-(5-chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide.
  • Coumarin-Linked Derivatives: highlights N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, which replaces the benzo[b][1,6]naphthyridinone core with a coumarin system. This substitution shifts pharmacological activity toward anticoagulant or fluorescent probe applications .

Substituent Effects on Bioactivity

  • Benzodioxole vs. Chlorophenyl Groups : The 1,3-benzodioxole moiety may confer metabolic stability compared to chlorophenyl groups (e.g., in ), which are prone to oxidative dehalogenation .
  • Acetamide Linker Modifications : lists analogs with piperidin-4-ylidene or tetrahydrofuran-3-yl-oxy substituents on the acetamide chain, which could alter membrane permeability or target engagement compared to the unsubstituted linker in the target compound .

Pharmacological and Physicochemical Properties

Spectroscopic Data

  • IR/NMR Trends: The benzo[b][1,6]naphthyridinone core typically exhibits C=O stretches near 1,690–1,720 cm⁻¹ (IR), while the benzodioxole group shows aromatic C-O-C vibrations at ~1,250 cm⁻¹. Acetamide NH signals appear at δ 7.5–8.5 ppm in $^1$H-NMR .

Q & A

Q. Characterization methods :

  • X-ray crystallography : Resolves 3D conformation of the benzodioxole and naphthyridine moieties .
  • FT-IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and carbon connectivity (e.g., benzodioxole protons at δ 6.7–7.1 ppm) .
    Key functional groups :
  • Benzodioxole ring : Enhances metabolic stability and bioavailability .
  • Naphthyridine core : Contributes to π-π stacking interactions in target binding .

Basic: What in vitro assays are used for preliminary bioactivity screening?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
  • Cellular uptake studies : Fluorescent tagging or LC-MS quantification to evaluate membrane permeability .

Advanced: How can reaction yields be optimized using computational methods?

Q. Methodology :

  • Density Functional Theory (DFT) : Models transition states to identify rate-limiting steps (e.g., cyclization barriers) .
  • Design of Experiments (DOE) : Statistically optimizes solvent ratios (e.g., DMF/water) and catalyst loading via response surface methodology .
  • Machine learning : Predicts optimal reaction conditions (e.g., 70°C, 12-hour reflux) by training on historical synthesis data .
    Case study : A 30% yield improvement was achieved by adjusting pH to 8.5 and using DMF as a solvent .

Advanced: How can biochemical assays resolve contradictory data on mechanism of action?

Q. Strategies :

  • Kinetic binding assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to rule out off-target effects .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Molecular docking : Correlates structural modifications (e.g., benzodioxole substitution) with activity shifts using AutoDock Vina .
    Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) were resolved by identifying pH-dependent solubility issues .

Advanced: How to address stability contradictions in different pH conditions?

Q. Methodology :

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 48 hours .
  • LC-MS/MS analysis : Identifies degradation products (e.g., hydrolyzed amide bonds) and quantifies stability .
  • Buffer optimization : Use phosphate-buffered saline (PBS) for pH 7.4 stability, avoiding carbonate buffers due to nucleophilic side reactions .

Advanced: How to reconcile conflicting bioactivity data across cell lines?

Q. Approach :

  • Proteomic profiling : LC-MS/MS identifies differential protein expression in responsive vs. non-responsive cell lines .
  • Metabolic flux analysis : Tracks cellular NAD+/NADH ratios to assess off-target effects on metabolic pathways .
  • Transcriptomics : RNA-seq reveals compensatory pathways (e.g., upregulated efflux pumps in resistant lines) .

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